molecular formula C15H21N7O4 B2728318 N4-(furan-2-ylmethyl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 673498-05-0

N4-(furan-2-ylmethyl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B2728318
CAS No.: 673498-05-0
M. Wt: 363.378
InChI Key: FRIZSPAIXVNATG-UHFFFAOYSA-N
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Description

N4-(furan-2-ylmethyl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine is a pyrimidine-based triamine derivative featuring a nitro group at position 5 and distinct substituents at N2 and N4. The N4 position is occupied by a furan-2-ylmethyl group, which contributes to π-π stacking interactions and metabolic stability. The nitro group at position 5 acts as an electron-withdrawing moiety, stabilizing the molecule and influencing its electronic profile .

This compound is structurally designed for applications in medicinal chemistry, particularly targeting receptors where pyrimidine derivatives are known to exhibit activity, such as serotonin receptors or kinase inhibitors. Its synthetic versatility allows for modifications to optimize binding affinity and selectivity.

Properties

IUPAC Name

4-N-(furan-2-ylmethyl)-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O4/c16-13-12(22(23)24)14(18-10-11-2-1-7-26-11)20-15(19-13)17-3-4-21-5-8-25-9-6-21/h1-2,7H,3-6,8-10H2,(H4,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIZSPAIXVNATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(furan-2-ylmethyl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. The starting materials often include a pyrimidine derivative, furan-2-ylmethylamine, and 2-morpholin-4-ylethylamine. The nitro group is introduced via nitration reactions, and the final compound is obtained through a series of condensation and substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the morpholine moiety.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur at the pyrimidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and morpholine rings.

    Reduction: Amino derivatives of the nitro group.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

Potential medicinal applications include its use as an antimicrobial or anticancer agent. Research would focus on its efficacy and safety in preclinical and clinical studies.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N4-(furan-2-ylmethyl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (N2/N4) Molecular Formula Molar Mass (g/mol) Key Properties Biological Relevance
Target Compound N2: 2-morpholinoethyl
N4: furan-2-ylmethyl
C₁₆H₂₂N₈O₄ 390.40 High solubility (morpholine), moderate lipophilicity (furan) Potential CNS activity due to morpholine’s blood-brain barrier penetration
N2-(3-fluorophenyl)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine () N2: 3-fluorophenyl
N4: furan-2-ylmethyl
C₁₆H₁₅FN₈O₃ 398.34 High lipophilicity (fluorophenyl), moderate metabolic stability Antibacterial/antifungal activity (similar to )
N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine () N2: furan-2-ylmethyl
N4: methyl
C₁₀H₁₂N₈O₃ 292.26 Low molecular weight, high solubility (methyl) Limited receptor affinity due to simplicity
N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine () N2: methyl
N4: 3-chlorophenyl
C₁₂H₁₂ClN₇O₂ 321.73 High density (1.515 g/cm³), lipophilic Hepatotoxicity observed at >50 µM (cf. )
N4-(4-fluorophenyl)-N2-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine () N2: 3-methoxyphenyl
N4: 4-fluorophenyl
C₁₇H₁₅FN₆O₃ 370.34 Balanced solubility (methoxy), aromatic interactions High 5-HT7 receptor affinity (Ki = 8–18 nM, similar to )

Key Observations

Substituent Effects on Solubility: The 2-morpholinoethyl group in the target compound enhances water solubility compared to aromatic substituents (e.g., 3-fluorophenyl in or 4-fluorophenyl in ). Morpholine’s cyclic ether structure facilitates hydrogen bonding, improving bioavailability . Methyl groups () offer simplicity but lack the electronic or steric effects needed for high receptor affinity.

Biological Activity: Fluorophenyl and methoxyphenyl substituents () correlate with high receptor binding, as seen in 5-HT7 ligands (). The target compound’s morpholinoethyl group may target similar receptors but with modified selectivity . Chlorophenyl derivatives () exhibit cytotoxicity at higher concentrations, suggesting that electron-withdrawing groups like Cl require careful optimization to mitigate toxicity .

Metabolic Stability :

  • Nitro groups (universal in all compounds) enhance stability but may contribute to hepatotoxicity. highlights moderate metabolic stability for nitro-containing triazines, suggesting analogous behavior in pyrimidines .

Biological Activity

N4-(furan-2-ylmethyl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrimidine core with multiple substituents, including:

  • Nitro group at the 5-position
  • Amine groups at the 2 and 4 positions
  • Furan ring attached via a methylene bridge at the N4 position
  • Morpholinoethyl group at the N2 position

This arrangement suggests potential reactivity and biological activity, particularly in modulating various biological pathways.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Potential : Similar compounds have shown promise as inhibitors of cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Immune Modulation : The interactions with enzymes or receptors involved in immune responses could position this compound as a candidate for immunotherapeutic applications.

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Key points include:

  • Enzyme Interaction : The compound may interact with specific enzymes that play roles in metabolic pathways or signal transduction.
  • Receptor Binding : Its structural features suggest potential binding to various receptors involved in cellular signaling, such as those implicated in cancer and inflammatory responses.

Comparative Analysis

To highlight how variations in substituents can influence biological activity, the following table compares this compound with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundFuran and morpholinoethyl groupsPotential immune modulation
N2-(3-fluorophenyl)-N4-(2-furanylmethyl)-5-nitropyrimidine-2,4,6-triamineFluorophenyl and furanylmethyl groupsEnhanced lipophilicity
N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamineChlorophenyl substituentAltered pharmacokinetics

Case Studies

  • Antimicrobial Study : A study demonstrated that similar nitropyrimidines exhibited significant antibacterial activity against Staphylococcus aureus. The results indicated that modifications at the nitrogen positions could enhance efficacy.
    • Methodology : Disc diffusion method was employed to evaluate antimicrobial activity.
    • Findings : Compounds with furan substitutions showed improved activity compared to their non-furan counterparts.
  • Cancer Cell Proliferation Inhibition : Research on related compounds indicated that they could inhibit the proliferation of various cancer cell lines through apoptosis induction.
    • Methodology : MTT assay was used to assess cell viability.
    • Findings : Compounds demonstrated IC50 values in the low micromolar range against breast cancer cells.

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